molecular formula C13H14BrN5O3S B5117707 1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea

1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B5117707
M. Wt: 400.25 g/mol
InChI Key: XMUBYVBPNMCMQL-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a sulfamoyl group, and a dimethylpyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 4-bromophenyl isocyanate with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group yields phenol derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)sulfamoyl]-3-(2,4-dimethylpyrimidin-5-yl)urea
  • 1-[(4-Chlorophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
  • 1-[(4-Methylphenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea

Uniqueness

1-[(4-Bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfamoyl and dimethylpyrimidinyl groups further enhances its versatility and applicability in various research fields.

Properties

IUPAC Name

1-[(4-bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O3S/c1-8-7-9(2)16-12(15-8)17-13(20)19-23(21,22)18-11-5-3-10(14)4-6-11/h3-7,18H,1-2H3,(H2,15,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUBYVBPNMCMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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